molecular formula C12H13BrFNO B1444857 1-(3-Bromo-5-fluorobenzoyl)piperidine CAS No. 1326982-04-0

1-(3-Bromo-5-fluorobenzoyl)piperidine

Cat. No. B1444857
CAS RN: 1326982-04-0
M. Wt: 286.14 g/mol
InChI Key: VSZQHZXYLVUQOG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(3-Bromo-5-fluorobenzoyl)piperidine consists of a piperidine ring attached to a benzoyl group with bromine and fluorine substituents .


Physical And Chemical Properties Analysis

1-(3-Bromo-5-fluorobenzoyl)piperidine has a molecular weight of 286.14 g/mol. No further physical or chemical properties are available in the current resources.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Inhibitors and Ligands : One study described a practical synthesis method of a compound closely related to "1-(3-Bromo-5-fluorobenzoyl)piperidine," aiming at developing inhibitors for specific biological targets. This work underscores the compound's utility in synthesizing biologically active molecules with potential therapeutic applications (Hao Jing-shan, 2006).

  • Pharmacological Evaluation : Another study focused on the synthesis and pharmacological evaluation of novel derivatives as mixed receptor ligands, highlighting the compound's relevance in the development of atypical antipsychotics (O. Diouf et al., 1999).

Structural and Activity Analysis

  • Conformational and Structural Studies : Research into the conformational analysis and crystal structure of related compounds provides deep insights into their molecular configurations, which are critical for understanding their biological activity and interactions (J. Ribet et al., 2005).

  • Activity Against Cancer Cells : Some derivatives have been studied for their anticancer activities, revealing the potential of these compounds in therapeutic applications against specific cancer types (A. G. Hammam et al., 2005).

Metabolism and Pharmacokinetics

  • Metabolism Studies : Investigations into the metabolism of radiotracers containing fluorobenzyl-piperidine moieties have been conducted to understand their biodegradation and the potential for in vivo imaging applications (S. Y. Lee et al., 2001).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 1-(3-Bromo-5-fluorobenzoyl)piperidine . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(3-Bromo-5-fluorobenzoyl)piperidine, is an important task of modern organic chemistry .

properties

IUPAC Name

(3-bromo-5-fluorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZQHZXYLVUQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluorobenzoyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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